Methyl 2-acryloylamino-4-chloro-benzoate
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Overview
Description
Methyl 2-acryloylamino-4-chloro-benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an acryloylamino group and a chloro substituent on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-acryloylamino-4-chloro-benzoate typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzoic acid and methyl acrylate.
Formation of Intermediate: The 4-chlorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride.
Acryloylation: The acid chloride is then reacted with methyl acrylate in the presence of a base such as triethylamine to form the acryloylated intermediate.
Amidation: Finally, the intermediate undergoes amidation with ammonia or an amine to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acryloylamino-4-chloro-benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Addition Reactions: The acryloyl group can participate in Michael addition reactions with nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Bases: Triethylamine, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Hydrolysis Products: The hydrolysis of the ester group yields 2-acryloylamino-4-chlorobenzoic acid.
Scientific Research Applications
Methyl 2-acryloylamino-4-chloro-benzoate has several applications in scientific research:
Materials Science: It is used in the synthesis of polymers and copolymers with specific properties.
Pharmaceuticals: The compound is investigated for its potential as a building block in drug synthesis.
Biological Studies: It serves as a model compound in studies of enzyme-catalyzed reactions and metabolic pathways.
Chemical Synthesis: It is utilized in the development of new synthetic methodologies and reaction mechanisms.
Mechanism of Action
The mechanism of action of Methyl 2-acryloylamino-4-chloro-benzoate involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes by binding to their active sites.
Receptor Binding: It may interact with specific receptors, modulating their activity and downstream signaling pathways.
Polymerization: In materials science, the acryloyl group can undergo polymerization reactions, leading to the formation of cross-linked polymer networks.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-acryloylamino-4-bromo-benzoate: Similar structure with a bromo substituent instead of chloro.
Methyl 2-acryloylamino-4-methyl-benzoate: Contains a methyl group instead of chloro.
Methyl 2-acryloylamino-4-nitro-benzoate: Features a nitro group in place of chloro.
Uniqueness
Methyl 2-acryloylamino-4-chloro-benzoate is unique due to the presence of the chloro substituent, which can influence its reactivity and interactions with other molecules. The chloro group can participate in specific substitution reactions, making this compound versatile for various synthetic applications.
Properties
IUPAC Name |
methyl 4-chloro-2-(prop-2-enoylamino)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c1-3-10(14)13-9-6-7(12)4-5-8(9)11(15)16-2/h3-6H,1H2,2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFAYAOHTHMHTBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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